molecular formula C10H13NO B13121128 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B13121128
M. Wt: 163.22 g/mol
InChI Key: HZGSYRAESMNUMO-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is an organic compound with the molecular formula C10H13NO It is a derivative of tetrahydroquinoline, characterized by the presence of a methyl group at the 6th position and a hydroxyl group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The hydroxyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the quinoline ring.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups to the quinoline ring.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the quinoline ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinolin-8-ol: Lacks the methyl group at the 6th position.

    6-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 8th position.

    8-Methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group at the 8th position instead of a hydroxyl group.

Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinolin-8-ol

InChI

InChI=1S/C10H13NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h5-6,11-12H,2-4H2,1H3

InChI Key

HZGSYRAESMNUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)NCCC2

Origin of Product

United States

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